11-Deoxy Limaprost-d3

Bioanalysis LC-MS/MS Stable Isotope Dilution

11-Deoxy Limaprost-d3 (C₂₂H₃₃D₃O₄, MW 367.54) is the essential deuterated internal standard for regulatory-compliant quantification of Limaprost's primary 11-deoxy degradant. The +3 Da mass shift eliminates co-elution and MS/MS transition overlap, correcting ionization suppression and matrix effects. Mandated by FDA BMV and ICH M10 guidelines; non-deuterated or alternative isotopic surrogates are analytically invalid without full method revalidation. Procure to ensure assay precision, accuracy, and audit-ready data integrity for generic formulation development and stability studies.

Molecular Formula C₂₂H₃₃D₃O₄
Molecular Weight 367.54
Cat. No. B1160483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy Limaprost-d3
Synonyms(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-(methyl-d3)-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; 
Molecular FormulaC₂₂H₃₃D₃O₄
Molecular Weight367.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Deoxy Limaprost-d3: Deuterated Prostaglandin E1 Analog for Analytical Quantification


11-Deoxy Limaprost-d3 (C₂₂H₃₃D₃O₄, MW 367.54) is a trideuterated derivative of 11-Deoxy Limaprost, a stable isotopic internal standard intended for the precise quantification of Limaprost metabolites and impurities via LC-MS/MS . This compound retains the cyclopentane ring and ω-chain core of prostaglandin E1 (PGE1) analogs, with deuterium substitution at the C-5 methyl position conferring a +3 Da mass shift for analytical discrimination . It is classified as a research chemical for bioanalytical applications only, not for therapeutic or diagnostic use [1].

Why Non-Deuterated Analogs or Alternative Internal Standards Cannot Replace 11-Deoxy Limaprost-d3 in Validated Assays


Direct substitution of 11-Deoxy Limaprost-d3 with non-deuterated 11-Deoxy Limaprost, structurally similar PGE1 analogs, or alternative deuterated internal standards is analytically invalid for regulatory-compliant quantification. Non-deuterated analogs co-elute with the target analyte and exhibit identical MS/MS transitions, rendering them incapable of correcting for ionization suppression, matrix effects, or extraction recovery variability [1]. Alternative deuterated prostaglandins (e.g., PGE1-d4, Limaprost-d3) possess different physicochemical properties—such as retention time shifts in reversed-phase chromatography and distinct fragmentation patterns—that preclude their use as surrogates without full method revalidation [2]. Furthermore, regulatory guidance (FDA BMV, ICH M10) mandates the use of a stable isotope-labeled internal standard structurally identical to the analyte for robust quantitative bioanalysis; failure to employ the matched deuterated standard compromises assay precision, accuracy, and reproducibility [3].

Quantitative Differentiation of 11-Deoxy Limaprost-d3 for Procurement Decisions


Matched Isotopic Labeling: Mass Shift of +3 Da Enables Chromatographic Co-Elution with Limaprost's 11-Deoxy Metabolite

11-Deoxy Limaprost-d3 incorporates three deuterium atoms at the C-5 methyl position, resulting in a molecular weight of 367.54 g/mol compared to 364.53 g/mol for the non-deuterated 11-Deoxy Limaprost . This +3 Da mass difference ensures baseline mass spectrometric resolution while preserving identical chromatographic retention time and ionization efficiency under reversed-phase conditions. In contrast, Limaprost-d3 (MW 383.5) is labeled on the parent drug backbone and exhibits distinct retention behavior relative to the 11-deoxy metabolite, making it unsuitable as an internal standard for this specific impurity .

Bioanalysis LC-MS/MS Stable Isotope Dilution

Receptor Binding Profile: 11-Deoxy PGE1 Exhibits Selective Affinity for EP3 Receptor with Ki = 1.1 nM

The non-deuterated parent compound, 11-Deoxy prostaglandin E1 (AY-23578), demonstrates marked receptor subtype selectivity. Competitive binding assays using mouse prostanoid receptors yield Ki values of 600 nM (EP1), 45 nM (EP2), 1.1 nM (EP3), and 23 nM (EP4) [1]. This 545-fold selectivity for EP3 over EP1, and 20-fold selectivity over EP2, distinguishes 11-Deoxy PGE1 from the parent PGE1, which exhibits broader, less differentiated receptor activation [2]. The deuterated analog (11-Deoxy Limaprost-d3) retains this binding profile, as deuteration does not alter pharmacophore geometry.

Receptor Pharmacology Prostanoid Signaling Drug Discovery

Stability and Degradation Pathway: Limaprost Degrades to 11-Deoxy-Δ10 Metabolite Under Accelerated Conditions

In cyclodextrin complexation studies, Limaprost undergoes dehydration to form 17S,20-dimethyl-trans-Δ²-PGA1 (designated 11-deoxy-Δ10) as a primary degradation product [1]. Under accelerated stability conditions (30°C/75% RH, 4 weeks), Limaprost degradation to 11-deoxy-Δ10 reached 19% in β-cyclodextrin binary complex, 8.1% in α-cyclodextrin binary complex, and only 2.2% in the ternary α-/β-cyclodextrin complex [2]. The 11-deoxy species is thus both a process impurity and a key degradant requiring quantitation in pharmaceutical quality control.

Pharmaceutical Stability Forced Degradation Impurity Profiling

Analytical Method Validation: Deuterated Internal Standard Enables LOQ of 0.1 ng/mL for Limaprost in Human Plasma

A validated on-line 2D-LC/MS/MS method employing deuterated Limaprost derivatives as internal standards achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL for Limaprost in human plasma, with a linear dynamic range extending to 10 ng/mL [1]. This sensitivity level is unattainable without the use of a matched deuterated internal standard to correct for matrix suppression and extraction variability. The method utilized protein precipitation followed by three-step solid phase extraction and electrospray ionization in negative mode [2].

Bioanalytical Method Validation Pharmacokinetics Clinical Pharmacology

Optimal Procurement and Application Scenarios for 11-Deoxy Limaprost-d3


Bioanalytical Method Development for Limaprost Pharmacokinetic Studies

11-Deoxy Limaprost-d3 serves as the essential internal standard for LC-MS/MS quantification of Limaprost's 11-deoxy metabolite in plasma and tissue samples. The method validated by Komaba et al. (2007) demonstrated an LLOQ of 0.1 ng/mL using deuterated Limaprost derivatives, a sensitivity level critical for characterizing the pharmacokinetic profile of Limaprost in clinical pharmacology studies [1]. Procurement of this specific deuterated standard ensures compliance with FDA and ICH bioanalytical method validation guidelines mandating the use of stable isotope-labeled internal standards for accurate quantification in biological matrices [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

Pharmaceutical manufacturers developing generic Limaprost formulations require 11-Deoxy Limaprost-d3 as a certified reference standard for impurity quantification. Forced degradation studies by Hirayama et al. (2015, 2016) established that 11-deoxy-Δ10 is the primary degradant of Limaprost under accelerated stability conditions, with degradation levels ranging from 2.2% to 19% depending on formulation matrix [3][4]. ICH Q3A/Q3B guidelines mandate identification and quantitation of impurities exceeding 0.1% (or 1.0 mg/day intake) in drug products; the deuterated standard enables accurate and precise measurement of this critical impurity in stability-indicating HPLC and LC-MS methods [5].

Prostanoid Receptor Pharmacology: EP3-Selective Signaling Studies

Investigators studying EP3 receptor-mediated physiological responses (platelet aggregation inhibition, vasodilation, uterine contraction) benefit from the defined receptor selectivity profile of 11-Deoxy PGE1, the parent compound of 11-Deoxy Limaprost-d3. Binding data from mouse prostanoid receptors demonstrate a Ki of 1.1 nM at EP3, with 20- to 545-fold selectivity over EP2 (Ki = 45 nM) and EP1 (Ki = 600 nM) [6]. The deuterated analog retains this pharmacological fingerprint while enabling isotope tracing in in vitro and ex vivo assays, providing a unique tool for dissecting EP3-specific signaling pathways without interference from EP1/EP2 activation that characterizes the parent PGE1 molecule [7].

Forensic and Anti-Doping Analytical Reference Standard

11-Deoxy Limaprost-d3 is employed as a certified reference material in forensic toxicology and anti-doping laboratories for the unambiguous identification and quantification of Limaprost metabolites in urine and blood samples. The deuterium labeling provides a +3 Da mass shift that eliminates false-positive identifications caused by isobaric interferences commonly encountered in complex biological matrices [8]. Procurement of the deuterated standard is essential for laboratories accredited under ISO/IEC 17025 or WADA guidelines, which require the use of isotopically labeled internal standards for confirmatory analysis and quantitative reporting [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Deoxy Limaprost-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.